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molecular formula C10H14ClN3O B8292945 4-chloro-N-(2-(dimethylamino)ethyl)picolinamide

4-chloro-N-(2-(dimethylamino)ethyl)picolinamide

Cat. No. B8292945
M. Wt: 227.69 g/mol
InChI Key: UQFURMJFOXLKLV-UHFFFAOYSA-N
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Patent
US07652041B2

Procedure details

To a solution of thionyl chloride (7.4 mL, 101 mmol) in DMF was added pyridine-2-carboxylic acid (2.5 g, 20.3 mmol). The reaction mixture was heated at 95° C. for 12 h and then concentrated. The residue was redissolved in DMF (7 mL) and N,N-dimethylethane-1,2-diamine (11 mL, 101.5 mmol) was added. After stirring for 15 min, the mixture was concentrated and the residue was purified by column chromatography (0-10% methanol/dichloromethane) to yield 2.11 g of the title compound (46%). LCMS: (FA) ES+ 227.9 (M+1)
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Yield
46%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[N:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]([OH:13])=O.[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17][NH2:18]>CN(C=O)C>[Cl:3][C:8]1[CH:9]=[CH:10][N:5]=[C:6]([C:11]([NH:18][CH2:17][CH2:16][N:15]([CH3:19])[CH3:14])=[O:13])[CH:7]=1

Inputs

Step One
Name
Quantity
7.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
CN(CCN)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in DMF (7 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (0-10% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC(=NC=C1)C(=O)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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